(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Triethylsilyl protons : Three triplets at δ 0.55–0.62 ppm (Si–CH₂CH₃), δ 0.90–1.02 ppm (Si–CH₂CH₃), and δ 1.42–1.55 ppm (Si–CH₂CH₃).
- Ammonium methyl groups : Singlet at δ 3.12–3.25 ppm (N–CH₃).
- Chloroethyl protons : Multiplet at δ 3.45–3.60 ppm (N–CH₂CH₂Cl) and triplet at δ 3.72–3.85 ppm (CH₂Cl).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) and Raman Spectroscopic Signatures
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) for the cation ([C₁₃H₃₁ClNSi]+):
Collision Cross Section (CCS) values for adducts, predicted via computational models:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 265.1987 | 164.4 |
| [M+Na]+ | 287.1807 | 169.4 |
| [M+NH₄]+ | 282.2253 | 183.4 |
Properties
CAS No. |
84584-75-8 |
|---|---|
Molecular Formula |
C11H27ClINSi |
Molecular Weight |
363.78 g/mol |
IUPAC Name |
2-chloroethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H27ClNSi.HI/c1-6-14(7-2,8-3)11-13(4,5)10-9-12;/h6-11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KKNOYNFRCXJYAM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCCl.[I-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Tertiary Amine Intermediate
- The triethylsilylmethyl group is typically introduced via hydrosilylation or nucleophilic substitution on chlorosilanes.
- Literature on halogen derivatives of alkylhalogenosilanes indicates that chlorination of trialkylsilanes (e.g., chlorotrimethylsilane) under radical conditions (e.g., azobisisobutyronitrile initiation) can selectively produce chloromethylsilanes, which can be further functionalized.
- For triethylsilylmethyl groups, analogous chlorosilane derivatives can be prepared and then reacted with nucleophiles such as amines to form the corresponding silylmethyl amines.
Quaternization with 2-Chloroethyl Halide
- The tertiary amine bearing the triethylsilylmethyl substituent is reacted with 2-chloroethyl iodide or 2-chloroethyl chloride under controlled conditions to form the quaternary ammonium iodide salt.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at moderate temperatures to ensure complete alkylation without decomposition.
- The iodide salt can be obtained directly if 2-chloroethyl iodide is used or via halide exchange if 2-chloroethyl chloride is used initially.
Alternative Preparation of (2-Chloroethyl)dimethylammonium Salts
- A related compound, (2-chloroethyl)dimethylammonium chloride, is prepared industrially by reacting dimethylamine with 2-chloroethyl chloride in aqueous or mixed solvents.
- This method can be adapted for the triethylsilylmethyl-substituted amine by replacing dimethylamine with the corresponding tertiary amine.
Purification and Characterization
- The quaternary ammonium iodide salt is typically isolated by precipitation or crystallization from suitable solvents.
- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.
- Active halogen content and residual solvents are monitored to ensure product quality.
Data Table: Summary of Preparation Parameters
Research Findings and Optimization Notes
- The use of mixed solvents such as DMF with alcohol/water mixtures has been shown to improve reaction rates and yields in related ammonium salt preparations.
- Staged temperature control during quaternization (e.g., initial low temperature followed by gradual heating) minimizes side reactions and decomposition.
- Removal of byproducts such as sulfur dioxide (in related chloromethyl ammonium salt syntheses) under reduced pressure improves purity and environmental compliance.
- Organosilicon substituents require inert atmosphere handling to prevent hydrolysis or oxidation during synthesis.
- No direct literature or patents specifically describe the exact preparation of (2-chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, but analogous methods for related compounds provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The quaternary ammonium salt can be hydrolyzed under acidic or basic conditions to yield different products
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Organic Synthesis
Reagent in Alkylation Reactions
This compound serves as an effective alkylating agent in the synthesis of various organic compounds. Its ability to introduce the (2-chloroethyl) group allows for the formation of complex molecular architectures. For instance, it has been utilized in the synthesis of substituted amines and heterocycles through nucleophilic substitution reactions.
Case Study: Synthesis of Heterocycles
A notable application is its use in the preparation of 2-(2-chloroethyl)-1H-imidazoles. In this reaction, a nucleophile such as an amine reacts with (2-chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide under mild conditions to yield the desired heterocyclic compounds. The reaction conditions typically involve solvent systems like acetonitrile at elevated temperatures, which enhance the reaction's efficiency.
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism involves the alkylation of DNA, leading to cross-linking and subsequent apoptosis of cancer cells.
Case Study: Evaluation Against Cancer Cell Lines
In a study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation with an IC50 value in the micromolar range. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Materials Science
Silicon-Based Polymers
Due to its triethylsilylmethyl group, this compound is also explored in synthesizing silicon-containing polymers. These materials have unique properties such as thermal stability and hydrophobicity, making them suitable for applications in coatings and sealants.
Data Table: Properties of Silicon-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Hydrophobicity | Water contact angle > 100° |
| Mechanical Strength | High tensile strength |
Agricultural Chemistry
Pesticidal Applications
The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact with biological systems effectively, targeting specific pathways in pests.
Case Study: Insecticidal Activity
In laboratory tests, formulations containing this compound demonstrated significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The mechanism is believed to involve disruption of neural signaling pathways in insects.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide involves its interaction with molecular targets and pathways. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It can also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: A similar quaternary ammonium salt with a trimethylammonium group instead of a dimethyl(triethylsilylmethyl)ammonium group.
(2-Chloroethyl)dimethylammonium bromide: Another quaternary ammonium salt with a bromide ion instead of an iodide ion.
Uniqueness
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide is unique due to the presence of the triethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Biological Activity
(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, often referred to as C6I, is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial and antiparasitic treatments. This article aims to provide a comprehensive overview of the biological activity of C6I, supported by case studies, research findings, and data tables.
C6I is characterized by its quaternary ammonium structure, which is known for its ability to interact with biological membranes. The presence of the triethylsilylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Antimicrobial Activity
C6I has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds (QACs), including C6I, exhibit significant biocidal activity against various microorganisms. The mechanisms of action typically involve disruption of microbial cell membranes and interference with cellular metabolism.
- Mechanism of Action : QACs like C6I disrupt the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive bacteria and some fungi .
Antileishmanial Activity
C6I has shown promising results in treating cutaneous leishmaniasis (CL). Studies demonstrate that it possesses antileishmanial properties against Leishmania species.
- In Vitro Studies : C6I was effective against intracellular amastigotes of Leishmania (Viannia) panamensis, with a notable increase in activity when formulated in solid lipid nanoparticles (SLNs). The encapsulation in SLNs improved the compound's bioavailability and therapeutic efficacy .
- In Vivo Efficacy : In animal models, C6I administered at a dose of 2 mg/kg/day over 15 days resulted in complete cures in hamsters infected with L. (V) braziliensis. This treatment demonstrated no relapses or toxicity, indicating its potential as a safe therapeutic option .
Toxicological Profile
The safety profile of C6I has been evaluated through various toxicological assays.
- Mutagenicity and Genotoxicity : C6I was found to be non-mutagenic and non-genotoxic in vitro. Acute toxicity studies indicated minimal adverse effects at therapeutic doses .
- Environmental Impact : As a quaternary ammonium compound, C6I's environmental persistence raises concerns regarding its ecological impact. Studies on similar compounds suggest potential risks to aquatic organisms due to oxidative stress and gene expression alterations .
Data Tables
Case Studies
-
Topical Treatment for Cutaneous Leishmaniasis :
- Objective : Evaluate the efficacy of C6I in treating CL.
- Findings : Topical application resulted in significant healing without relapse in treated hamsters.
- : C6I shows promise as an alternative treatment for CL due to its safety and effectiveness.
-
Toxicological Assessments :
- Objective : Assess mutagenicity and genotoxicity.
- Findings : No significant mutagenic effects were observed across multiple assays.
- : Supports the use of C6I as a viable therapeutic agent with a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, triethylsilylmethyl-substituted amines can react with 2-chloroethyl iodide under anhydrous conditions. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of ionic intermediates .
- Catalysts : Quaternary ammonium salts (e.g., tetramethylammonium hydroxide) may accelerate quaternization .
- Purification : Recrystallization from ethanol/ether mixtures removes unreacted precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks/data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Triethylsilyl (TES) groups show characteristic δ 0.5–1.5 ppm (¹H) and δ 5–10 ppm (¹³C).
- Quaternary ammonium protons appear as broad singlets (δ 3.0–4.0 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and ammonium N-H (~3200 cm⁻¹) confirm functional groups .
- Elemental Analysis : Match calculated vs. observed %C, %H, %N, and %I to verify purity .
Q. How does the steric bulk of the triethylsilylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky TES group hinders SN2 mechanisms, favoring elimination or solvent-assisted pathways. To mitigate this:
- Use polar solvents (e.g., DMSO) to stabilize transition states.
- Monitor byproducts (e.g., alkenes) via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictory data between NMR and X-ray crystallography regarding the compound’s conformation?
- Methodological Answer :
- NMR in Solution : Detects dynamic averaging of conformers. Use variable-temperature NMR to identify rotational barriers .
- X-ray Crystallography : Provides static solid-state structures. Compare with DFT-optimized geometries to reconcile discrepancies .
- Example: If NMR suggests free rotation of the TES group but X-ray shows a fixed conformation, solvent effects or crystal packing may explain differences .
Q. What strategies optimize the compound’s stability in ionic liquid applications, given its susceptibility to hydrolysis?
- Methodological Answer :
- Moisture Control : Synthesize and store under inert atmosphere (argon/glovebox).
- Additives : Incorporate hydrophobic ionic co-solvents (e.g., [BMIM][PF₆]) to reduce water ingress .
- Stability Testing : Use TGA/DSC to quantify decomposition thresholds (>120°C in dry conditions) .
Q. How can computational modeling guide the design of derivatives with enhanced conductivity for electrochemical applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
